molecular formula C11H9FN2O2 B7895759 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B7895759
M. Wt: 220.20 g/mol
InChI Key: IBWVAPRZNIGOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 3-fluorobenzyl group at the 1-position of the pyrazole ring and a carboxylic acid moiety at the 3-position. This compound is of interest in medicinal chemistry due to the versatility of the pyrazole scaffold, which is commonly utilized in drug discovery for its ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWVAPRZNIGOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the condensation of 3-fluorobenzyl bromide with 1H-pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the protection and deprotection of functional groups, purification steps such as recrystallization or chromatography, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Carboxylic Acid Derivatives

Compound Name Substituents on Pyrazole Ring Molecular Weight Key Structural Differences vs. Target Compound Reference
1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid 1-(3-Fluorobenzyl), 3-COOH 245.23* Reference compound
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) 1-(4-Fluorophenyl), 5-(2,6-dimethoxyphenyl), 3-COOH 356.34 Fluorine at para position; additional methoxy groups enhance steric bulk and polarity
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1-(2-Fluorophenyl), 3-phenyl, 5-COOH 282.27 Fluorine at ortho position; carboxylic acid at 5-position alters electronic distribution
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 1-(4-Fluorophenyl), 3-COOH 206.18 Fluorine at para position; absence of benzyl group reduces lipophilicity
1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid 1-(2,5-Dichlorobenzyl), 3-COOH 271.10 Chlorine substituents increase molecular weight and lipophilicity
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid 1-(3-Trifluoromethylbenzyl), 6-methyl, 3-COOH 298.24 Trifluoromethyl group enhances electronegativity and metabolic stability

*Calculated based on formula C₁₁H₉FN₂O₂.

Key Observations :

  • Fluorine Position : Meta-substituted fluorine (target compound) vs. para (11i, ) or ortho () alters electronic effects and steric interactions.
  • Additional Substituents : Methoxy (11i, ), trifluoromethyl (), or chlorine () groups modulate polarity, lipophilicity, and binding pocket compatibility.

Key Observations :

  • Synthetic Accessibility : Yields vary (76–93%) depending on substituent complexity .
  • Solubility : Bulky or electron-withdrawing groups (e.g., trifluoromethyl in ) reduce aqueous solubility, while smaller substituents (e.g., 4-fluorophenyl in ) enhance it.

Key Observations :

  • Trifluoromethyl Derivatives : Exhibit enhanced bioactivity (e.g., FMPPP’s antitumor effects ).
  • Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., Z899051432 ) target ion channels, while carboxylic acids may serve as intermediates or prodrugs.

Biological Activity

1-[(3-Fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a 3-fluorophenylmethyl group and a carboxylic acid moiety, making it a versatile scaffold for drug design and development. The following sections delve into its biological activities, including anti-inflammatory and anticancer properties, supported by recent research findings.

  • IUPAC Name : 1-[(3-fluorophenyl)methyl]pyrazole-3-carboxylic acid
  • Molecular Formula : C12H11FN2O2
  • CAS Number : 479028-74-5

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which may improve its binding affinity to biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro evaluations demonstrate that derivatives exhibit cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). For example, compounds derived from similar structures have shown IC50 values ranging from 0.01 µM to 42.30 µM against these cell lines .
CompoundCell LineIC50 (µM)Reference
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CSF-26831.5
Compound DA54926

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as Aurora-A kinase and CDK2. Inhibitory concentrations (IC50) for these targets have been reported as low as 0.067 µM for Aurora-A kinase, indicating potent activity .

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in preclinical settings:

  • Study on MCF7 Cell Lines : A derivative exhibited significant cytotoxicity with an IC50 of 0.01 µM, outperforming standard chemotherapeutics like doxorubicin .
  • Aurora-A Kinase Inhibition : Another study reported that a related compound inhibited Aurora-A kinase with an IC50 of 0.16 µM, suggesting potential for targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

  • Synthetic Routes :
    • Step 1 : Start with a pyrazole core (e.g., 1H-pyrazole-3-carboxylic acid) and introduce the (3-fluorophenyl)methyl group via alkylation. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate esterification or amidation .
    • Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) to enhance reactivity of the fluorinated benzyl halide intermediate .
  • Yield Improvement :
    • Use catalytic bases (e.g., K₂CO₃) to deprotonate the pyrazole nitrogen, improving electrophilic substitution efficiency .
    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl group) and pyrazole protons (δ 6.5–7.0 ppm). Fluorine coupling splits peaks into doublets or triplets .
    • ¹³C NMR : Carboxylic acid carbon appears at ~170 ppm; fluorinated carbons show deshielding (δ 115–125 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode confirms molecular ion [M–H]⁻ at m/z 234.2 (C₁₁H₈FN₂O₂) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) monitors purity (>95%) and stability under acidic conditions .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • In Vitro Screening :
    • Cell Viability Assays : Use prostate cancer (PC-3, LNCaP) or breast cancer (MCF-7) cell lines with MTT/WST-1 reagents. Compare IC₅₀ values to cisplatin controls .
    • Target-Based Assays : Test inhibition of mTOR/p70S6K pathways via western blotting (phospho-S6K detection) .
  • Positive Controls : Include known pyrazole derivatives (e.g., FMPPP from ) to benchmark activity.

Advanced Research Questions

Q. What strategies can elucidate the mechanism of action of this compound in modulating autophagy pathways?

Methodological Answer:

  • Autophagy Markers :
    • Use LC3-II/LC3-I ratio (western blot) and GFP-LC3 puncta (fluorescence microscopy) to quantify autophagosome formation .
    • Inhibit lysosomal degradation with chloroquine to differentiate autophagic flux .
  • Pathway Analysis :
    • siRNA knockdown of ATG5 or Beclin-1 confirms autophagy dependence. Combine with mTOR inhibitors (e.g., rapamycin) to assess synergy .
  • In Vivo Validation :
    • Xenograft models (e.g., nude mice with PC-3 tumors) monitor tumor regression and autophagy via immunohistochemistry .

Q. How can structural modifications enhance target specificity and reduce off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Modify Fluorophenyl Group : Replace 3-fluoro with 4-fluoro () to alter electron-withdrawing effects and binding to hydrophobic kinase pockets .
    • Ester vs. Acid : Replace carboxylic acid with ethyl ester () to improve cell permeability, then hydrolyze in vivo for activity .
  • Computational Modeling :
    • Docking studies (AutoDock Vina) predict interactions with mTOR catalytic domain. Prioritize derivatives with lower ΔG values .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure plasma stability (e.g., mouse microsomes) and bioavailability (oral vs. IP administration). Low solubility may explain reduced in vivo efficacy .
  • Metabolite Identification :
    • LC-MS/MS detects hydroxylated or glucuronidated metabolites that deactivate the compound .
  • Dose Optimization :
    • Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.